3-(Benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as SZL-P1-41, is a small molecule inhibitor that demonstrates promising anti-cancer properties. [] It functions by specifically targeting the S-phase kinase-associated protein 2 (SKP2), a key component of the Skp2-Culin1-F-box (SCF) E3 ubiquitin ligase complex. [] This complex plays a crucial role in regulating cell cycle progression. [] SZL-P1-41 is primarily utilized in scientific research to investigate the therapeutic potential of inhibiting SKP2 in various cancer models. []
The synthesis of SZL P1-41 involves several key steps that typically require advanced organic synthesis techniques. While specific synthetic routes are proprietary to manufacturers, general methods include:
The molecular structure of SZL P1-41 features a complex arrangement that facilitates its interaction with Skp2. Key structural characteristics include:
SZL P1-41 primarily participates in biochemical reactions involving protein-protein interactions. Its role as an inhibitor means it does not undergo traditional chemical reactions but rather engages in:
The mechanism by which SZL P1-41 exerts its effects involves:
Studies have shown that treatment with SZL P1-41 can lead to increased levels of specific substrates associated with cell cycle regulation and apoptosis pathways.
SZL P1-41 exhibits several notable physical and chemical properties:
The compound's stability under various pH conditions and its reactivity towards light or heat should also be considered during handling and storage.
SZL P1-41 has significant implications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3